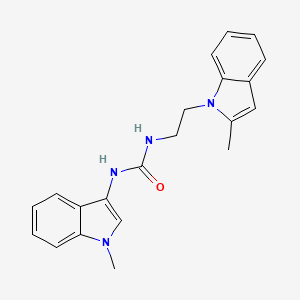

1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in urea derivatives, particularly those incorporating indole structures, stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds are explored for their synthesis methodologies, structural analysis, and the evaluation of their chemical and physical properties to understand their interaction mechanisms and potential applications further.

Synthesis Analysis

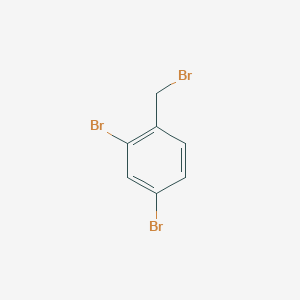

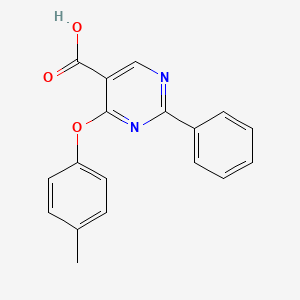

The synthesis of urea derivatives often involves multi-step reactions, starting from readily available precursors such as carboxylic acids, isocyanates, or amines. For instance, a study demonstrated a method for synthesizing ureas via the Lossen rearrangement, offering good yields without racemization and under mild conditions, highlighting the versatility and efficiency of this approach in urea synthesis (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, is often elucidated using techniques like NMR, X-ray diffraction, and mass spectrometry. A study detailed the crystal structure of a related urea compound, showcasing the importance of molecular geometry, hydrogen bonding, and other intramolecular interactions in determining the compound's properties and reactivity (Habibi et al., 2013).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, such as cyclization and rearrangement, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds towards different reagents opens avenues for generating novel molecules with potential biological activities. For example, an innovative approach involving the intramolecular diamination of alkynes with isocyanates was reported to synthesize indole-cyclic urea fused derivatives, demonstrating the compound's versatility in forming complex structures (Rajesh et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

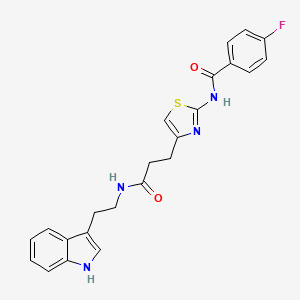

Synthesis of Polycyclic Meridianin Analogues

The compound is utilized in the synthesis of new families of meridianine analogues, featuring a uracil structural unit. These analogues are derived from methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and exhibit potential as biologically active compounds (Časar et al., 2005).

Transformation to N-Acetyl Derivatives

Treatment with various reagents can transform N-[2-(1H-indol-3-yl)ethyl]alkanamide into N-acetyl derivatives, showcasing the compound's versatility in chemical transformations (Bobowski, 1983).

Biological Activity and Structural Analysis

Antitumor Activities

A derivative of the compound has shown potential antitumor activity, with its structure and activity relationship studied through crystal structure analysis and docking studies (Hu et al., 2018).

Hydrogen Bonding and Biological Studies

The compound forms part of a series being studied for biological activity, with a focus on hydrogen bonding interactions within its crystal structure (Saharin et al., 2008).

Pharmaceutical Research

Synthesis of Pharmaceutical Compounds

The compound is integral in synthesizing a range of pharmaceutical compounds, such as analogues of the bis-indole alkaloid topsentin, which were tested for anticancer activity (Carbone et al., 2013).

Serotonin 5-HT2 Antagonists Development

Derivatives of the compound were synthesized and evaluated for their potential as serotonin 5-HT2 antagonists, which could have implications in treating various psychiatric disorders (Perregaard et al., 1992).

Antioxidant Activity

- Antioxidant Activity Evaluation: Certain derivatives of the compound were synthesized and assessed for their antioxidant properties, highlighting its potential in oxidative stress-related therapeutic applications (George et al., 2010).

properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-13-16-7-3-5-9-19(16)25(15)12-11-22-21(26)23-18-14-24(2)20-10-6-4-8-17(18)20/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCJHLBEEYRTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)